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Introduction

Amfetaminil, also known as N-cyanobenzylamphetamine, is a synthetic stimulant developed in

the 1970s. It emerged from a period of extensive research into amphetamine derivatives aimed

at modifying the pharmacological profile of the parent compound. While initially investigated for

therapeutic applications in conditions such as obesity, narcolepsy, and Attention Deficit

Hyperactivity Disorder (ADHD), its clinical use has been largely discontinued due to concerns

over its potential for abuse. Amfetaminil is recognized as a prodrug, a chemically modified

version of a pharmacologically active agent that undergoes biotransformation in the body to

release the active parent drug. In the case of amfetaminil, it is rapidly and extensively

metabolized to d-amphetamine, which is responsible for its stimulant effects. This technical

guide provides an in-depth overview of the discovery, history, synthesis, and pharmacology of

amfetaminil, with a focus on the underlying scientific principles and experimental

methodologies.

Historical Context: The Rise of Amphetamines
The story of amfetaminil is intrinsically linked to the history of its parent compound,

amphetamine. The journey of amphetamine-type stimulants (ATS) from their initial synthesis to

widespread clinical and recreational use provides the backdrop for the development of

amfetaminil.

Amphetamine (alpha-methylphenethylamine) was first synthesized in 1887 by the Romanian

chemist Lazăr Edeleanu. However, its pharmacological effects remained largely unexplored
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until the late 1920s when it was rediscovered during a search for a synthetic alternative to

ephedrine, a natural bronchodilator. The pharmaceutical company Smith, Kline & French began

marketing amphetamine in 1934 as an inhaler for nasal congestion under the trade name

Benzedrine.

Subsequent research in the 1930s and 1940s elucidated the central nervous system stimulant

effects of amphetamines, including increased wakefulness, reduced fatigue, and appetite

suppression. This led to their use in treating narcolepsy and as an adjunct in the management

of obesity. During World War II, amphetamines were widely used by military forces to enhance

alertness and combat fatigue. The post-war era saw a surge in the non-medical use and abuse

of amphetamines, leading to increased regulatory control. This period of intense research and

clinical use of amphetamines set the stage for the development of derivatives like amfetaminil
in the 1970s, with the goal of creating compounds with potentially improved therapeutic

profiles.

Discovery and Development of Amfetaminil
Amfetaminil (AN-1) was developed in the 1970s as a derivative of amphetamine. The primary

motivation for its synthesis was to create a compound with a modified pharmacokinetic profile

that might offer therapeutic advantages over amphetamine, such as a smoother onset of action

or a longer duration of effect. As a prodrug, amfetaminil was designed to be pharmacologically

inactive until metabolized in the body to release amphetamine. This indirect delivery

mechanism was hypothesized to alter the pharmacological effects compared to the direct

administration of amphetamine.

Chemical Synthesis
The synthesis of amfetaminil is a classic example of the Strecker synthesis, a method for

synthesizing α-amino acids and their derivatives. The process involves two main steps: the

formation of a Schiff base followed by the addition of a cyanide anion.

Synthesis Pathway of Amfetaminil
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Caption: Synthesis of Amfetaminil via Schiff base formation and nucleophilic attack.

Experimental Protocol: Strecker Synthesis of Amfetaminil

The following is a generalized experimental protocol for the synthesis of amfetaminil based on

the principles of the Strecker reaction. Specific details may vary based on the original,

proprietary synthesis methods.

Materials:

d-Amphetamine

Benzaldehyde

Potassium cyanide (KCN) or other cyanide source

A suitable solvent (e.g., ethanol, methanol)

An acid catalyst (optional, for Schiff base formation)

Apparatus for chemical synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Apparatus for purification (e.g., column chromatography, recrystallization)

Procedure:

Schiff Base Formation:
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Dissolve d-amphetamine and an equimolar amount of benzaldehyde in a suitable solvent

in a round-bottom flask.

The reaction mixture is stirred, often at room temperature or with gentle heating, to

promote the condensation reaction and formation of the Schiff base (benzalamphetamine).

This step involves the nucleophilic addition of the amine group of amphetamine to the

carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule.

The progress of the reaction can be monitored by techniques such as thin-layer

chromatography (TLC).

Cyanide Addition (Strecker Reaction):

Once the Schiff base formation is complete, a solution of potassium cyanide in water or

another suitable solvent is added to the reaction mixture.

The cyanide anion acts as a nucleophile and attacks the imine carbon of the Schiff base.

The reaction is typically stirred for several hours at room temperature or with gentle

heating to ensure complete reaction.

Work-up and Purification:

After the reaction is complete, the reaction mixture is worked up to isolate the crude

amfetaminil. This may involve extraction with an organic solvent and washing with water

to remove inorganic salts.

The crude product is then purified, typically by column chromatography or recrystallization,

to yield pure amfetaminil.

Characterization: The structure and purity of the synthesized amfetaminil would be confirmed

using standard analytical techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacology and Mechanism of Action
Amfetaminil's pharmacological effects are almost entirely attributable to its in vivo conversion

to d-amphetamine.[1] Studies using radiolabeled amfetaminil have confirmed that the intact
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molecule passes into the circulation to a very small extent (no more than 2% of the total

radioactivity in the blood).[1] The primary metabolic step is the cleavage of the amfetaminil
molecule into its constituent parts: amphetamine and benzaldehyde.[1] The released

amphetamine is then responsible for the observed stimulant effects.

Metabolic Conversion of Amfetaminil to Amphetamine

Amfetaminil Metabolic Cleavage
(in vivo)

d-Amphetamine
(Active Metabolite)

Benzaldehyde

Click to download full resolution via product page

Caption: In vivo metabolic conversion of amfetaminil to its active metabolite.

The amphetamine produced from the metabolism of amfetaminil exerts its effects by

increasing the levels of monoamine neurotransmitters—primarily dopamine (DA) and

norepinephrine (NE), and to a lesser extent serotonin (5-HT)—in the synaptic cleft. This is

achieved through a multi-faceted mechanism of action at the presynaptic nerve terminal.

Signaling Pathways of Amphetamine
Amphetamine's mechanism of action involves several key interactions with components of the

monoaminergic system:

Inhibition of Monoamine Transporters: Amphetamine is a substrate for the dopamine

transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It

competitively inhibits the reuptake of these neurotransmitters from the synaptic cleft back

into the presynaptic neuron.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the presynaptic

terminal, amphetamine disrupts the storage of monoamines in synaptic vesicles by inhibiting

the Vesicular Monoamine Transporter 2 (VMAT2). This leads to an increase in the cytosolic

concentration of dopamine, norepinephrine, and serotonin.
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Reverse Transport (Efflux): The increased cytosolic concentration of monoamines, coupled

with amphetamine's interaction with the monoamine transporters, leads to the reversal of

transporter function. Instead of taking up monoamines from the synapse, DAT, NET, and

SERT begin to transport them out of the presynaptic neuron and into the synaptic cleft.

Trace Amine-Associated Receptor 1 (TAAR1) Activation: Amphetamine is an agonist at the

intracellular Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 initiates a

signaling cascade that can lead to the phosphorylation of DAT, which can further promote

dopamine efflux.
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Caption: Amphetamine's mechanism of action at the presynaptic terminal.

Quantitative Pharmacological Data
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As amfetaminil's activity is dependent on its conversion to amphetamine, the relevant

quantitative pharmacological data pertains to the interaction of amphetamine with its molecular

targets.

Target Ligand Ki (nM) IC50 (nM) Species Reference

DAT
d-

Amphetamine
600 - Human [2]

NET
d-

Amphetamine
70-100 - Human [2]

SERT
d-

Amphetamine

20,000-

40,000
570,000 Human/Rat [2][3]

DAT
d-

Amphetamine
- 34 Rat [2]

NET
d-

Amphetamine
- 39 Rat [2]

SERT
d-

Amphetamine
- 3,800 Rat [2]

Pharmacokinetics
Due to its rapid and extensive metabolism, specific pharmacokinetic data for amfetaminil is
limited. The pharmacokinetic profile is largely reflective of the release and subsequent

disposition of d-amphetamine. The following table summarizes typical pharmacokinetic

parameters for immediate-release d-amphetamine formulations.
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Parameter Value Species Reference

Tmax (oral) 2-3 hours Human

Oral Bioavailability High Human

Volume of Distribution 4 L/kg Human

Plasma Protein

Binding
< 20% Human

Elimination Half-life 6-12 hours Human

Experimental Methodologies for Pharmacological
Characterization
The pharmacological effects of amfetaminil and its active metabolite, amphetamine, are

characterized using a variety of in vitro and in vivo experimental models.

In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the reuptake of

monoamines by their respective transporters.

Principle: Cells (e.g., HEK293) are genetically engineered to express a specific monoamine

transporter (DAT, NET, or SERT). These cells are then incubated with a radiolabeled

monoamine substrate (e.g., [3H]dopamine) in the presence of varying concentrations of the

test compound. The amount of radioactivity taken up by the cells is measured, and the

concentration of the test compound that inhibits uptake by 50% (IC50) is determined.

Generalized Protocol:

Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are cultured in

appropriate media and conditions.

Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

Assay:
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The cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.

Cells are pre-incubated with varying concentrations of the test compound or a known

inhibitor (for control) for a short period.

A solution containing the radiolabeled substrate (e.g., [3H]dopamine for DAT) is added to

initiate uptake.

The incubation is allowed to proceed for a defined period at a controlled temperature.

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the

extracellular radiolabeled substrate.

Measurement:

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

Data Analysis:

The percentage of inhibition of uptake is calculated for each concentration of the test

compound.

The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in

specific brain regions of freely moving animals, providing a dynamic measure of drug-induced

changes in neurotransmission.

Principle: A small, semi-permeable microdialysis probe is surgically implanted into a specific

brain region (e.g., the striatum or nucleus accumbens). A physiological solution (artificial

cerebrospinal fluid) is slowly perfused through the probe. Neurotransmitters and other small

molecules in the extracellular fluid diffuse across the probe's membrane and into the perfusate,

which is then collected and analyzed.

Generalized Protocol:
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Surgery: Anesthetized animals (e.g., rats) are stereotaxically implanted with a guide cannula

directed at the brain region of interest.

Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide

cannula.

Perfusion and Baseline Collection: Artificial cerebrospinal fluid is perfused through the probe

at a constant, slow flow rate. After a stabilization period, baseline samples of the dialysate

are collected at regular intervals.

Drug Administration: The test compound (e.g., amphetamine) is administered to the animal

(e.g., via intraperitoneal injection).

Sample Collection: Dialysate samples continue to be collected at regular intervals following

drug administration.

Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is

quantified using highly sensitive analytical techniques such as high-performance liquid

chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-

MS/MS).

Data Analysis: The changes in neurotransmitter concentrations over time are expressed as a

percentage of the baseline levels.
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Caption: Experimental workflow for in vivo microdialysis.

Conclusion
Amfetaminil represents a fascinating chapter in the history of psychopharmacology, illustrating

the concept of prodrug design to modulate the pharmacokinetic properties of a known active

substance. Its development in the 1970s was a logical extension of the extensive research into

amphetamine and its derivatives. While its clinical utility was ultimately limited by the same

abuse potential as its parent compound, the study of amfetaminil has provided valuable

insights into the metabolism and disposition of amphetamine-type stimulants. The rapid and

efficient in vivo conversion of amfetaminil to d-amphetamine underscores the profound

influence of the latter on the central nervous system, a mechanism that continues to be a
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subject of intense research for both its therapeutic potential and its implications in substance

use disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid
chromatography with electrospray tandem mass spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro
Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC
[pmc.ncbi.nlm.nih.gov]

3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Discovery and History of Amfetaminil: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664851#amfetaminil-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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